N-(4-chlorobenzyl)-3-(methylthio)pyrrolidine-1-carboxamide
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Overview
Description
N-(4-chlorobenzyl)-3-(methylthio)pyrrolidine-1-carboxamide is an organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by the presence of a 4-chlorobenzyl group attached to the nitrogen atom of the pyrrolidine ring, and a methylthio group attached to the third carbon of the pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-3-(methylthio)pyrrolidine-1-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the 4-chlorobenzyl Group: The 4-chlorobenzyl group can be introduced through a nucleophilic substitution reaction, where the nitrogen atom of the pyrrolidine ring attacks a 4-chlorobenzyl halide.
Introduction of the Methylthio Group: The methylthio group can be introduced through a thiolation reaction, where a suitable thiol reagent reacts with the third carbon of the pyrrolidine ring.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where the nitrogen atom of the pyrrolidine ring reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Common industrial methods include batch and continuous flow processes, with the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-3-(methylthio)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The 4-chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and borane.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
N-(4-chlorobenzyl)-3-(methylthio)pyrrolidine-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, with possible applications in the treatment of various diseases.
Materials Science: The compound is investigated for its potential use in the development of novel materials with unique properties.
Biological Research: The compound is used as a tool in biological studies to investigate its effects on various biological systems.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-3-(methylthio)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorobenzyl)-3-(methylthio)pyrrolidine-1-carboxylate: Similar structure with a carboxylate group instead of a carboxamide group.
N-(4-chlorobenzyl)-3-(methylthio)pyrrolidine-1-sulfonamide: Similar structure with a sulfonamide group instead of a carboxamide group.
N-(4-chlorobenzyl)-3-(methylthio)pyrrolidine-1-amine: Similar structure with an amine group instead of a carboxamide group.
Uniqueness
N-(4-chlorobenzyl)-3-(methylthio)pyrrolidine-1-carboxamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-methylsulfanylpyrrolidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2OS/c1-18-12-6-7-16(9-12)13(17)15-8-10-2-4-11(14)5-3-10/h2-5,12H,6-9H2,1H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYQXYSCUULLNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCN(C1)C(=O)NCC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.81 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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